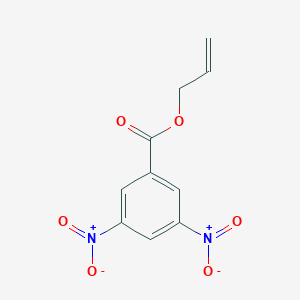
Benzoic acid, 3,5-dinitro, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dinitro, allyl ester, also known as 2-Propenyl 3,5-dinitrobenzoate, is an organic compound with the molecular formula C10H8N2O6 and a molecular weight of 252.18 g/mol . This compound is characterized by the presence of two nitro groups attached to the benzene ring and an allyl ester functional group.
Preparation Methods
The synthesis of benzoic acid, 3,5-dinitro, allyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Chemical Reactions Analysis
Benzoic acid, 3,5-dinitro, allyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and allyl alcohol.
Scientific Research Applications
Benzoic acid, 3,5-dinitro, allyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro, allyl ester involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The ester group can also be hydrolyzed to release 3,5-dinitrobenzoic acid, which can further interact with cellular targets .
Comparison with Similar Compounds
Benzoic acid, 3,5-dinitro, allyl ester can be compared with other nitroaromatic compounds such as:
3,5-Dinitrobenzoic acid: Similar in structure but lacks the allyl ester group.
4-Nitrobenzoic acid: Contains only one nitro group and has different chemical properties.
2,4-Dinitrophenol: Contains two nitro groups but is a phenol rather than a benzoic acid derivative.
These comparisons highlight the unique presence of the allyl ester group in this compound, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54619-90-8 |
|---|---|
Molecular Formula |
C10H8N2O6 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C10H8N2O6/c1-2-3-18-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h2,4-6H,1,3H2 |
InChI Key |
HUQSUNYFBNIPTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















